Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

Analytical Reference Standard Pharmaceutical Impurity Quality Control

The analytical quantification of Pioglitazone EP Impurity E during drug substance release and stability testing presents a significant challenge, as the use of a non-pharmacopoeial standard or generic ester analog invalidates regulatory submissions. This compound is the precisely designated ethyl ester impurity standard, traceable to the European Pharmacopoeia monograph for Pioglitazone Hydrochloride, ensuring absolute structural identity and analytical specificity. - Irreplaceable EP Reference Standard: Directly traceable to the EP monograph, this standard guarantees method validity and regulatory acceptance for ANDA/DMF filings. - Resolves Critical Separation: Enables the preparation of system suitability solutions to verify the resolution between Pioglitazone and its Impurity E peak in HPLC methods. - Stability-Indicating Utility: Accurately tracks the formation of this specific degradant in forced degradation studies, demonstrating method specificity.

Molecular Formula C20H25NO3
Molecular Weight 327.424
CAS No. 868754-42-1
Cat. No. B564327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
CAS868754-42-1
SynonymsPioglitazone Impurity; 
Molecular FormulaC20H25NO3
Molecular Weight327.424
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CCC(=O)OCC
InChIInChI=1S/C20H25NO3/c1-3-16-5-9-18(21-15-16)13-14-24-19-10-6-17(7-11-19)8-12-20(22)23-4-2/h5-7,9-11,15H,3-4,8,12-14H2,1-2H3
InChIKeyPGOQCGKYYXPSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate Overview


This compound is the ethyl ester of a phenylpropanoic acid bearing a 5-ethylpyridin-2-yl ethoxy substitution. It is listed as Pioglitazone EP Impurity E in the European Pharmacopoeia [1] and is categorized under the UNII Q2RVO1NCOQ by the FDA [2]. The compound has a molecular formula of C₂₀H₂₅NO₃ and a molecular weight of 327.42 g/mol [3]. It is used exclusively as a reference standard for analytical method development, method validation, and quality control (QC) in the manufacturing of Pioglitazone drug substances and products.

Pharmacopoeial Impurity Standard
Designated EP Impurity E for Pioglitazone; traceable to Ph. Eur. monograph.
Analytical Workflow Integration
Suited for HPLC system suitability, method validation, and stability-indicating assays.
Procurement Context
Used in QC release and stability testing of Pioglitazone drug substances/products; vendor certification required.

Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate Substitution Limitation


This compound is not an active pharmaceutical ingredient (API) with functional activity but a specifically designated pharmacopoeial impurity standard. Its value is its absolute structural identity and its traceability to the European Pharmacopoeia monograph for Pioglitazone Hydrochloride. Other pioglitazone-related impurities, such as Impurity A, B, C, D, or F, possess different molecular structures and analytical signatures (e.g., distinct retention times, mass spectra). A generic replacement with another impurity standard or a different ester analog would fail to serve the intended purpose of identifying and quantifying this specific process-related contaminant in a drug substance or product, thereby invalidating the analytical method and regulatory submission [1].

Structural mismatch
Other Pioglitazone impurities (A, B, C, D, F) possess distinct molecular structures and analytical signatures; none match the ethyl ester identity of Impurity E.
Analytical signature mismatch
Substituting with a different ester analog or unrelated impurity would alter retention time, mass spectra, and response factor, invalidating the validated HPLC method and compendial compliance.

Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate Quantitative Evidence Gap


No Head-to-Head Comparison Data

After an exhaustive search of primary research papers, patents, and authoritative databases by the Senior Chemoinformatics Analyst, no quantitative head-to-head comparisons, cross-study comparables, or class-level inferences with specific numerical data were found for this compound against a directly named comparator. All available data describe the compound's identity, basic properties (e.g., molecular weight, predicted LogP), and intended use as a Pioglitazone EP Impurity E reference standard. This void of evidence makes it impossible to construct a valid, comparator-based quantitative differentiation guide.

Comparative Evidence Gap
Data to verify
No head-to-head comparative data available
Procurement decisions rely on compendial identity and vendor certification.
Exhaustive search found no quantitative retention, response factor, or stability comparisons.
Analytical Reference Standard Pharmaceutical Impurity Quality Control

Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate Application Scenarios


Pioglitazone EP Impurity E Standard

As the EP-designated standard for Impurity E, the compound is irreplaceable for quantifying this specific process-related impurity during Pioglitazone drug substance release and stability testing as per the European Pharmacopoeia monograph. No alternative compound can serve this exact function [1].

System Suitability for HPLC

Used to prepare system suitability solutions for verifying the resolution and peak symmetry of the Impurity E peak in validated HPLC methods. This ensures the analytical system can discriminate between Pioglitazone and its ethyl ester impurity, a critical requirement for method validation [1].

Reference Marker for Stability-Indicating Methods

In forced degradation studies, this pure standard helps identify and track the formation of the ethyl ester impurity under stress conditions, ensuring the analytical method is stability-indicating and capable of separating it from the API and other degradants [1].

Application
Selection Property
Validation Focus
Pioglitazone EP Impurity E Standard
Compendial identity (EP designation)
Impurity quantification per Ph. Eur. monograph
System Suitability for HPLC
Resolution and peak symmetry of Impurity E
System suitability test criteria verification
Stability-Indicating Method
Ethyl ester impurity peak identity
Forced degradation peak purity assessment
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